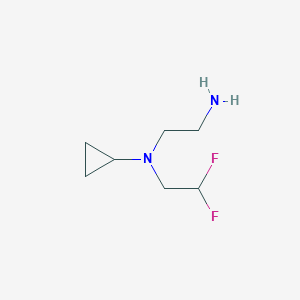
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is a synthetic organic compound that features a cyclopropane ring substituted with an aminoethyl and a difluoroethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple reacts with a halomethyl derivative.
Introduction of Aminoethyl Group: This step may involve nucleophilic substitution reactions where an aminoethyl halide reacts with the cyclopropane ring.
Introduction of Difluoroethyl Group: This can be done through a similar nucleophilic substitution reaction using a difluoroethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions could convert the amino group to a primary amine or other reduced forms.
Substitution: The difluoroethyl group may participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted cyclopropanamines and their oxidized or reduced forms.
Applications De Recherche Scientifique
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: Investigation of its pharmacological properties, such as potential activity as a neurotransmitter analog or enzyme inhibitor.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine would depend on its specific biological target. Potential mechanisms could include:
Binding to Receptors: Acting as an agonist or antagonist at specific neurotransmitter receptors.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways by interacting with key proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminoethyl)cyclopropanamine: Lacks the difluoroethyl group, which may result in different biological activity.
N-(2,2-difluoroethyl)cyclopropanamine: Lacks the aminoethyl group, potentially affecting its reactivity and applications.
Cyclopropanamine: The simplest member of this class, with different chemical and biological properties.
Uniqueness
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is unique due to the presence of both aminoethyl and difluoroethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
N'-cyclopropyl-N'-(2,2-difluoroethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)5-11(4-3-10)6-1-2-6/h6-7H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRYNCZCZGYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
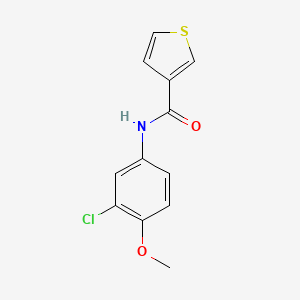
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)

![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)
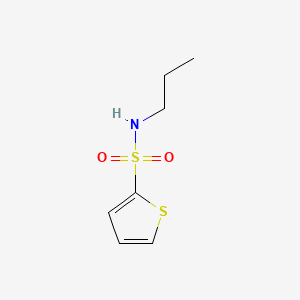
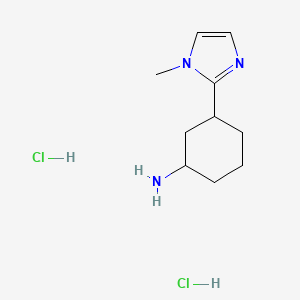
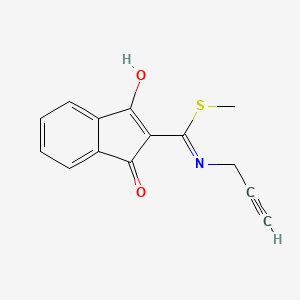

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2997818.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-ethoxypyridine-3-carboxylate](/img/structure/B2997820.png)
